6-Bromo-3-methylbenzofuran
Overview
Description
6-Bromo-3-methylbenzofuran is a compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. Benzofurans are a versatile group of compounds that serve as intermediates in the synthesis of a variety of natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One approach is the one-pot synthesis of 2-bromo-6-hydroxybenzofurans, which are key intermediates for the synthesis of benzofuran-based natural products and analogues. This method provides a protecting group-free approach, which simplifies the synthesis process . Another method involves the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization, which can further undergo palladium-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be complex and may exhibit different behaviors under various conditions. For instance, 6-Bromo-4-methylbenzofuroxan shows rapid rearrangement between two unsymmetrical bicyclic structures, although the presence of a methyl group and bromine may slow down this rearrangement, allowing for the observation of different chemical shifts at room temperature .
Chemical Reactions Analysis
Benzofuran derivatives can undergo a variety of chemical reactions. Bromination and nitration of certain benzofuran compounds lead to the formation of 6-bromo and 6-nitro derivatives. Azo coupling reactions can also occur, resulting in substitution at specific positions on the benzofuran ring . These reactions are crucial for the functionalization of the benzofuran core and the development of compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents such as bromine and methyl groups can affect the compound's reactivity, stability, and overall behavior. For example, the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid involves a thermal one-pot cyclization followed by base-catalyzed hydrolysis, and its structure has been elucidated using various spectroscopic techniques .
Relevant Case Studies
In the realm of antimicrobial research, benzofuran derivatives have been synthesized and evaluated for their potential to inhibit microbial quorum sensing and biofilm formation. For instance, 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones have been investigated for their ability to interfere with the communication systems of Staphylococcus epidermidis . Additionally, a novel series of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles have been synthesized from 2-(azidomethyl)-5-bromobenzofuran and evaluated for their antimicrobial activities against various bacterial strains . These case studies highlight the potential applications of benzofuran derivatives in the development of new antimicrobial agents.
Scientific Research Applications
Synthesis and Chemical Properties
6-Bromo-3-methylbenzofuran has been a subject of interest in chemical research, primarily in the synthesis of various organic compounds. For instance, Takabatake et al. (2001) demonstrated the preparation of 6-Bromo-4-methylbenzofuroxan, revealing its potential in the synthesis of unsymmetrical bicyclic structures (Takabatake et al., 2001). Additionally, Grinev et al. (1971) explored the bromination and nitration of substituted benzofurans, leading to various derivatives including 6-bromo derivatives, which are significant in understanding the reactivity and properties of these compounds (Grinev et al., 1971).
Antimicrobial Applications
The antimicrobial potential of benzofuran derivatives, closely related to 6-Bromo-3-methylbenzofuran, has been investigated. Abdel‐Aziz et al. (2009) synthesized various 3-methylbenzofuran derivatives and tested them for antimicrobial activity against several fungal and bacterial species, highlighting the potential use of these compounds in developing new antimicrobial agents (Abdel‐Aziz et al., 2009).
Synthesis of Natural Products
The synthesis of natural products using benzofuran derivatives is another significant area of research. Sivaraman et al. (2019) reported the synthesis of 2-Bromo-6-hydroxybenzofurans as intermediates for the synthesis of various natural products. This work underscores the utility of brominated benzofurans in the synthesis of biologically active compounds (Sivaraman et al., 2019).
Safety And Hazards
properties
IUPAC Name |
6-bromo-3-methyl-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBVNCWGSQKOAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311105 | |
Record name | 6-Bromo-3-methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methylbenzofuran | |
CAS RN |
33118-86-4 | |
Record name | 6-Bromo-3-methylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33118-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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